molecular formula C11H12O B1520558 1-Ethynyl-4-isopropoxy-benzene CAS No. 91142-24-4

1-Ethynyl-4-isopropoxy-benzene

Cat. No. B1520558
CAS RN: 91142-24-4
M. Wt: 160.21 g/mol
InChI Key: HJEHMBCPVHLCOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with a large excess of 1,4-bis(ethynyl)benzene catalyzed with copper(I) iodide . The corresponding 1:2 metal to ligand ratio reaction produced unidentified orange solids .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Ethynyl-4-isopropoxy-benzene” are not mentioned in the search results, benzene derivatives are known to undergo nucleophilic reactions .

Scientific Research Applications

Polymerization Reactions and Mesomorphic Behavior

Ethynyl and benzene derivatives have been utilized in polymerization reactions to create compounds with mesomorphic behavior. For example, phase transfer catalyzed polymerization reactions have been used to synthesize compounds that display mesomorphic behavior similar to that of analogous dialkoxyaryl acetylenes, with the temperature window of each phase stabilized to observe an enantiotropic mesophase (Pugh & Percec, 1990).

Synthesis and Alkynylation

Efficient procedures have been developed for the synthesis of ethynyl-benzene derivatives on a large scale, which can be used for direct alkynylation of indoles, thiophenes, and anilines (Brand & Waser, 2012). This demonstrates the versatility of ethynyl-benzene compounds in synthetic organic chemistry.

Aggregation-Induced Emission and Explosive Detection

Tetraphenylethene-containing diynes, which are related to ethynyl-benzene structures, have been synthesized and shown to exhibit aggregation-induced emission. This property is leveraged in the detection of explosives, showcasing the application of these compounds in developing fluorescent chemosensors (Hu et al., 2012).

Host–Guest Interactions and Porous Materials

Studies have also explored the host–guest interactions and the creation of porous materials using benzene derivatives. These materials exhibit unique properties such as variable pore size and chemical functionality, which could be applied in various fields including catalysis and materials science (Kiang et al., 1999).

Organic Electronics and Sensing Applications

Further research has demonstrated the application of ethynyl-benzene derivatives in organic electronics and sensing applications, such as the fabrication of ultrathin films for highly sensitive ammonia detection using organic thin-film transistors (Meng et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 1-Ethynyl-4-fluorobenzene, indicates that it is a flammable solid, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life .

properties

IUPAC Name

1-ethynyl-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h1,5-9H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEHMBCPVHLCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660720
Record name 1-Ethynyl-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-isopropoxy-benzene

CAS RN

91142-24-4
Record name 1-Ethynyl-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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